molecular formula C42H69N5O16 B2575338 C6 NBD-Sphingosine, beta-D-lactosyl CAS No. 474943-04-9

C6 NBD-Sphingosine, beta-D-lactosyl

Cat. No.: B2575338
CAS No.: 474943-04-9
M. Wt: 900.033
InChI Key: YITXFMQKMNZYOB-PVXRLSOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C6 NBD-Sphingosine, beta-D-lactosyl is a fluorescently labeled fatty acid sphingolipid membrane probeThis compound is used in various scientific research applications due to its unique properties and structure .

Mechanism of Action

Preparation Methods

The synthesis of C6 NBD-Sphingosine, beta-D-lactosyl involves multiple steps. The synthetic route typically includes the coupling of sphingosine with a lactosyl moiety, followed by the introduction of a fluorescent NBD (7-nitro-2,1,3-benzoxadiazol-4-yl) group. The reaction conditions often require specific catalysts and solvents to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

C6 NBD-Sphingosine, beta-D-lactosyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

C6 NBD-Sphingosine, beta-D-lactosyl is widely used in scientific research due to its fluorescent properties. In chemistry, it serves as a probe for studying membrane dynamics and lipid interactions. In biology, it is used to investigate cellular processes such as endocytosis and exocytosis. In medicine, this compound is employed in the study of sphingolipid metabolism and its role in various diseases. Additionally, it has industrial applications in the development of diagnostic tools and therapeutic agents .

Comparison with Similar Compounds

C6 NBD-Sphingosine, beta-D-lactosyl is unique due to its combination of a sphingosine backbone, a lactosyl moiety, and a fluorescent NBD group. Similar compounds include C6 NBD-Glucosylceramide and C6 NBD-Galactosylceramide, which also contain fluorescent NBD groups but differ in their sugar moieties. These compounds are used in similar research applications but may have distinct properties and specificities depending on their structure .

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69N5O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-29(50)27(44-32(51)19-16-14-17-22-43-26-20-21-28(47(57)58)34-33(26)45-63-46-34)25-59-41-39(56)37(54)40(31(24-49)61-41)62-42-38(55)36(53)35(52)30(23-48)60-42/h15,18,20-21,27,29-31,35-43,48-50,52-56H,2-14,16-17,19,22-25H2,1H3,(H,44,51)/b18-15+/t27-,29+,30+,31+,35-,36-,37+,38+,39+,40+,41+,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITXFMQKMNZYOB-PVXRLSOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69N5O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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